Ethanol,2-[(2,4-dichlorophenyl)thio]-
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Overview
Description
Ethanol,2-[(2,4-dichlorophenyl)thio]- is an organic compound characterized by the presence of both chloro and sulfanyl groups attached to an ethanolic backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2-[(2,4-dichlorophenyl)thio]- typically involves the reaction of 4-chlorothiophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethanol,2-[(2,4-dichlorophenyl)thio]- can be achieved through a continuous flow process. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethanol,2-[(2,4-dichlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol,2-[(2,4-dichlorophenyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol,2-[(2,4-dichlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer effects, where it disrupts essential biological processes in target cells.
Comparison with Similar Compounds
Similar Compounds
4-Chlorothiophenol: Shares the sulfanyl group but lacks the ethanolic backbone.
Epichlorohydrin: Contains the epoxide ring but lacks the sulfanyl group.
2-Chloroethanol: Contains the chloro and ethanolic groups but lacks the sulfanyl group.
Uniqueness
Ethanol,2-[(2,4-dichlorophenyl)thio]- is unique due to the combination of chloro, sulfanyl, and ethanolic groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-chloro-1-(4-chlorophenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,8,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCUBFKFVAOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(CCl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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